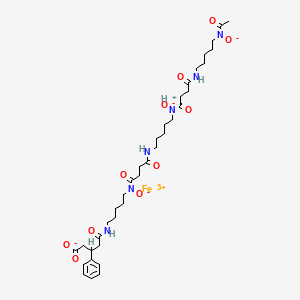
Fe-Pgdf
Overview
Description
The compound “Iron-Phenylglutaryl Desferrioxamine” (Fe-PGDF) is a derivative of desferrioxamine B, a siderophore produced by certain microorganisms to transport iron. This compound is a complex of iron (III) with phenylglutaryl desferrioxamine, which has been studied for its potential use as a magnetic resonance imaging (MRI) contrast agent due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fe-PGDF involves the reaction of desferrioxamine B with phenylglutaryl chloride in the presence of a base, followed by complexation with iron (III) ions. The reaction conditions typically include:
Solvent: Anhydrous dimethylformamide (DMF)
Base: Triethylamine (TEA)
Temperature: Room temperature
Reaction Time: 24 hours
The resulting phenylglutaryl desferrioxamine is then purified and reacted with iron (III) chloride to form the this compound complex .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Large-scale reactors: for the initial synthesis of phenylglutaryl desferrioxamine.
Purification processes: such as crystallization or chromatography.
Complexation with iron (III) ions: in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fe-PGDF undergoes several types of chemical reactions, including:
Oxidation: this compound can participate in redox reactions due to the presence of iron (III).
Substitution: The phenylglutaryl group can undergo substitution reactions with various nucleophiles.
Complexation: this compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Complexation: Metal salts such as copper (II) sulfate or zinc (II) chloride.
Major Products
Oxidation: Oxidized forms of this compound with different oxidation states of iron.
Substitution: Substituted derivatives of this compound with various functional groups.
Complexation: Mixed-metal complexes with unique properties
Scientific Research Applications
Fe-PGDF has several scientific research applications, including:
Chemistry: Used as a model compound to study iron transport and complexation.
Biology: Investigated for its role in iron metabolism and transport in microorganisms.
Medicine: Explored as a potential MRI contrast agent due to its magnetic properties.
Industry: Potential use in catalysis and materials science due to its unique chemical properties
Mechanism of Action
Fe-PGDF exerts its effects through several mechanisms:
Iron Transport: this compound mimics natural siderophores, binding and transporting iron within biological systems.
Magnetic Properties: The iron (III) center in this compound contributes to its magnetic properties, making it useful in MRI.
Receptor Binding: This compound can interact with specific receptors or proteins involved in iron metabolism
Comparison with Similar Compounds
Fe-PGDF can be compared with other iron complexes and siderophores:
Desferrioxamine B (DF): Similar iron-binding properties but lacks the phenylglutaryl group.
Ferrioxamine E (Fe-E): Another iron complex with different ligand structures.
Iron-HBED (Fe-HBED): A synthetic iron chelator with different binding affinities and properties.
This compound is unique due to the presence of the phenylglutaryl group, which alters its chemical and biological properties, making it a promising candidate for specific applications .
Properties
IUPAC Name |
5-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-5-oxo-3-phenylpentanoate;hydron;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55N6O11.Fe/c1-28(43)40(51)23-11-3-8-20-37-31(44)16-18-34(47)41(52)24-12-4-9-21-38-32(45)17-19-35(48)42(53)25-13-5-10-22-39-33(46)26-30(27-36(49)50)29-14-6-2-7-15-29;/h2,6-7,14-15,30H,3-5,8-13,16-27H2,1H3,(H,37,44)(H,38,45)(H,39,46)(H,49,50);/q-3;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGUIMBJPIIVIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CC(CC(=O)[O-])C1=CC=CC=C1)[O-])[O-])[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55FeN6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134001-02-8 | |
| Record name | Ferric-N-(3-phenylglutaryl)desferrioxamine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134001028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


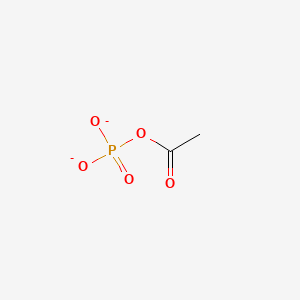
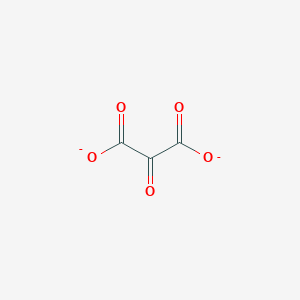
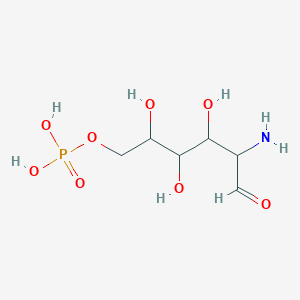

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![17-(3-Methoxyphenyl)-15-methyl-13-(4-nitrophenyl)-1,8,11,13,14-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-2(7),3,5,8,10,12(16),14-heptaen-9-ol](/img/structure/B1226007.png)

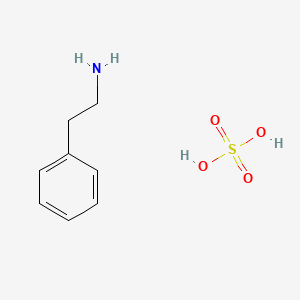
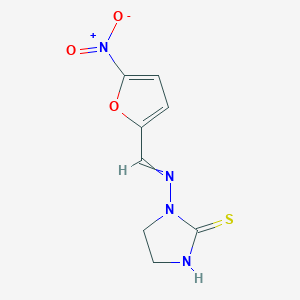

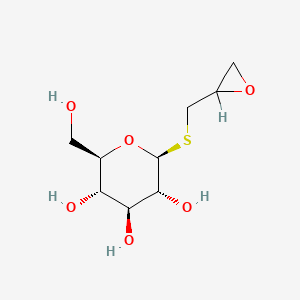
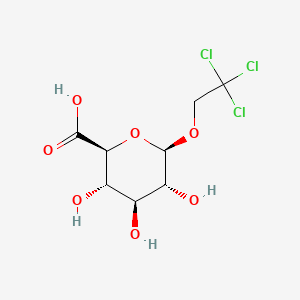
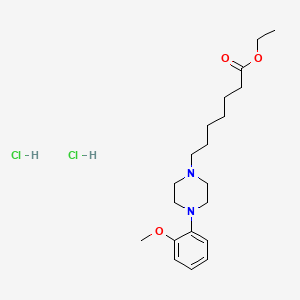
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226023.png)
